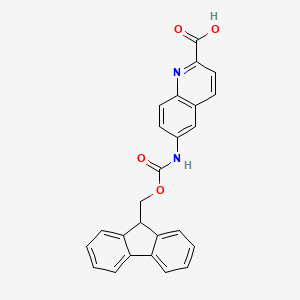
methyl (2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a difluorocyclohexyl group, which imparts distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride typically involves the protection of functional groups to prevent unwanted reactions. For instance, the preparation of SEM-protected methyl 2-(5-bromo-4H-1,2,4-triazol-3-yl)-2-(4,4-difluorocyclohexyl)acetate involves the use of potassium carbonate as a base . The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used to convert ketones or aldehydes to alcohols.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
Methyl (2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of methyl (2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride involves its interaction with specific molecular targets. For instance, it may form reversible covalent bonds with cysteine residues in proteins, leading to the formation of thioimidate adducts . This interaction can modulate the activity of enzymes and other proteins, thereby influencing various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(4,4-difluorocyclohexyl)propanedioate: Another compound with a difluorocyclohexyl group, used in different chemical applications.
Potassium (4,4-difluorocyclohexyl)trifluoroborate: Utilized in organic synthesis as a reagent.
Uniqueness
Methyl (2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride is unique due to its specific amino acid structure combined with the difluorocyclohexyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H18ClF2NO2 |
|---|---|
Poids moléculaire |
257.70 g/mol |
Nom IUPAC |
methyl (2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H17F2NO2.ClH/c1-15-9(14)8(13)6-7-2-4-10(11,12)5-3-7;/h7-8H,2-6,13H2,1H3;1H/t8-;/m0./s1 |
Clé InChI |
FPDUMVCAOUQLJR-QRPNPIFTSA-N |
SMILES isomérique |
COC(=O)[C@H](CC1CCC(CC1)(F)F)N.Cl |
SMILES canonique |
COC(=O)C(CC1CCC(CC1)(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


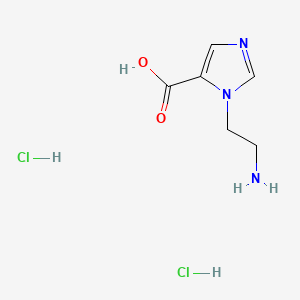
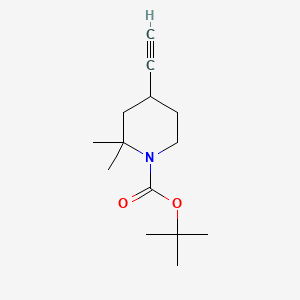
![6-(Azidomethyl)-6-phenyl-2-oxaspiro[3.3]heptane](/img/structure/B13466151.png)
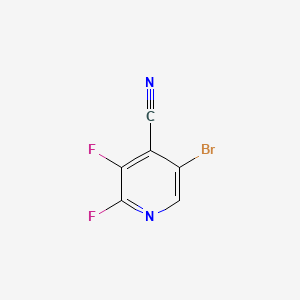
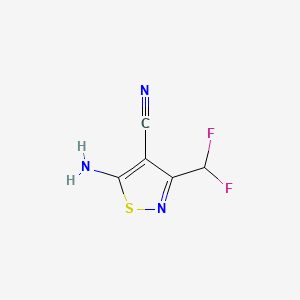
![Sodium rac-(1s,4s)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate](/img/structure/B13466173.png)
![methyl2-[(2S,4R)-4-(benzyloxy)pyrrolidin-2-yl]acetatehydrochloride](/img/structure/B13466190.png)
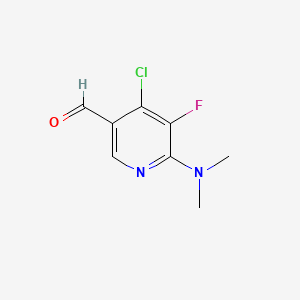
![(1S,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13466206.png)
![2-Chloro-6-fluoro-4-({[tris(propan-2-yl)silyl]oxy}methyl)benzoic acid](/img/structure/B13466211.png)
![Tert-butyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13466215.png)

![tert-butyl N-[2-methyl-1-(pyrimidin-2-ylsulfanyl)propan-2-yl]carbamate](/img/structure/B13466221.png)
